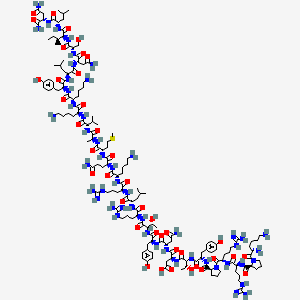

![molecular formula C22H21N3 B1142463 N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline CAS No. 119017-10-6](/img/structure/B1142463.png)

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline

Overview

Description

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline, commonly known as CDM-1, is a small molecule that has gained attention in the scientific community for its potential use in cancer treatment. CDM-1 belongs to the class of compounds known as indole derivatives, which have been extensively studied for their various biological activities.

Mechanism of Action

CDM-1 exerts its anti-cancer effects by binding to tubulin, a protein involved in cell division. CDM-1 binds to the colchicine-binding site of tubulin, which disrupts the microtubule dynamics required for cell division. This results in the inhibition of cell proliferation and induction of apoptosis.

Biochemical and Physiological Effects:

CDM-1 has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. CDM-1 has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity. CDM-1 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

CDM-1 has several advantages for lab experiments. It is easy to synthesize and has a high purity, which allows for accurate and reproducible results. CDM-1 also has low toxicity in normal cells, which makes it a safe compound to work with. However, CDM-1 has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. CDM-1 also has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on CDM-1. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the efficacy of CDM-1 in animal models of cancer. Further studies are needed to determine the optimal dosage and administration route of CDM-1. The potential of CDM-1 as a combination therapy with other anti-cancer agents should also be explored. Finally, the mechanism of action of CDM-1 needs to be further elucidated to fully understand its anti-cancer activity.

Synthesis Methods

The synthesis of CDM-1 involves several steps starting from the reaction of 9-ethylcarbazole with paraformaldehyde to form a Schiff base intermediate. The intermediate is then reacted with N-methylaniline in the presence of a reducing agent to yield CDM-1. The overall yield of the synthesis method is 35%, and the purity of the compound is over 95%.

Scientific Research Applications

CDM-1 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CDM-1 induces apoptosis in cancer cells by activating the caspase pathway, which is involved in the programmed cell death. CDM-1 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.

properties

IUPAC Name |

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXUHIZLHNDFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001203966 | |

| Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75232-44-9 | |

| Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75232-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylcarbazole-3-carbaldehyde (phenylmethylhydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/no-structure.png)